

# A Comprehensive Technical Guide to the Physicochemical Properties of 3-Aminophenylacetic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Aminophenylacetic acid

Cat. No.: B014233

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Aminophenylacetic acid** (3-APAA) is a non-proteinogenic amino acid, an isomer of aminophenylacetic acid, that serves as a crucial building block and versatile synthetic intermediate in organic chemistry and drug discovery.<sup>[1][2]</sup> Its structure, featuring both a carboxylic acid group and an amino group attached to a phenyl ring, makes it an amphoteric molecule with distinct chemical properties.<sup>[3]</sup> This guide provides an in-depth overview of the core physicochemical properties of **3-aminophenylacetic acid**, detailed experimental protocols for their determination, and insights into its synthesis and biological relevance.

## Core Physicochemical Properties

The fundamental properties of **3-aminophenylacetic acid** are summarized below. These values are critical for predicting its behavior in various chemical and biological systems, from reaction kinetics to formulation and bioavailability.

## Table 1: General and Physical Properties of 3-Aminophenylacetic Acid

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	[4][5]
Molecular Weight	151.16 g/mol	[4][5]
Appearance	Off-white to light yellow/beige crystalline powder or solid	[1][3][6]
Melting Point	147-150 °C (lit.)	[4][5][6]
Boiling Point	349.8 ± 17.0 °C (Predicted)	[1]
Density	1.268 ± 0.06 g/cm <sup>3</sup> (Predicted)	[5]
Flash Point	165.3 °C	
Vapor Pressure	1.72E-05 mmHg at 25°C	
Refractive Index	1.615	
Stability	Light Sensitive	

**Table 2: Chemical and Pharmacokinetic Properties of 3-Aminophenylacetic Acid**

Property	Value	Source(s)
pKa (Carboxylic Acid)	4.08 ± 0.10 (Predicted)	[3]
Solubility	Soluble in DMSO, Methanol, Water	[5]
LogP (Octanol-Water Partition Coefficient)	0.8959 - 1.4771	

## Detailed Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. Below are detailed, generalized methodologies for key experiments.

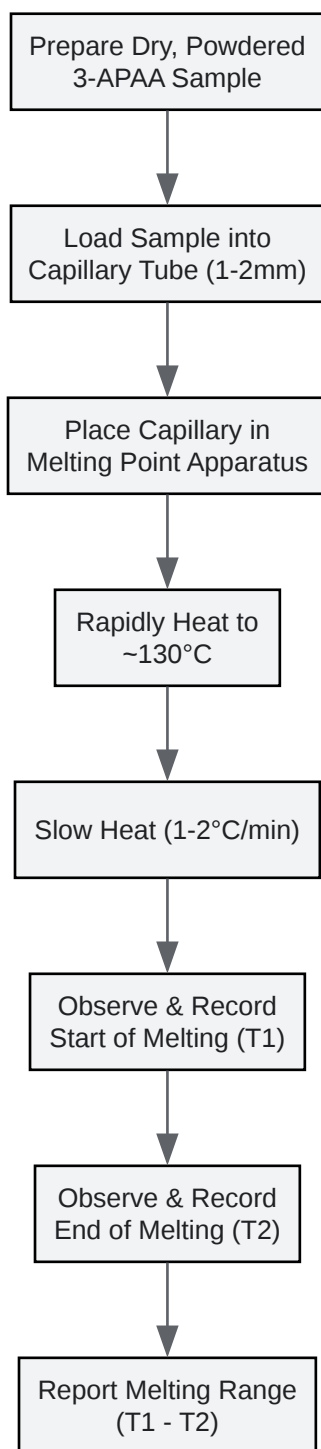
### Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.

Methodology:

- **Sample Preparation:** Ensure the **3-aminophenylacetic acid** sample is completely dry and finely powdered.
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.
- **Apparatus Setup:** Place the loaded capillary tube into a melting point apparatus.
- **Heating:** Heat the apparatus rapidly to about 15-20°C below the expected melting point (147°C).
- **Measurement:** Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting range is  $T_1 - T_2$ .
- **Cooling:** Allow the apparatus to cool sufficiently before performing subsequent measurements.



[Click to download full resolution via product page](#)

**Caption:** Workflow for Melting Point Determination.

## pKa Determination (Potentiometric Titration)

As an amphoteric molecule, **3-aminophenylacetic acid** has ionizable groups. The pKa of the carboxylic acid group is a key parameter influencing its charge and solubility at different pH values.

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is measured after each addition of titrant. The pKa is the pH at which the acidic group is half-neutralized.

Methodology:

- **Solution Preparation:** Prepare a standard solution of **3-aminophenylacetic acid** (e.g., 0.1 M) in deionized water.
- **Titration Setup:** Calibrate a pH meter and place the electrode in the amino acid solution. Fill a burette with a standardized strong base (e.g., 0.1 M NaOH).
- **Titration:** Add the base in small, precise increments (e.g., 0.5 mL). After each addition, stir the solution and record the pH.
- **Data Analysis:** Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
- **pKa Calculation:** The pKa value corresponds to the pH at the half-equivalence point. This is the point on the curve where half of the volume of NaOH required to reach the equivalence point has been added.

## Solubility Determination

Solubility data is vital for applications in drug formulation and delivery.

Principle: A qualitative assessment of solubility is performed by observing the dissolution of a known amount of solute in a specified volume of solvent.

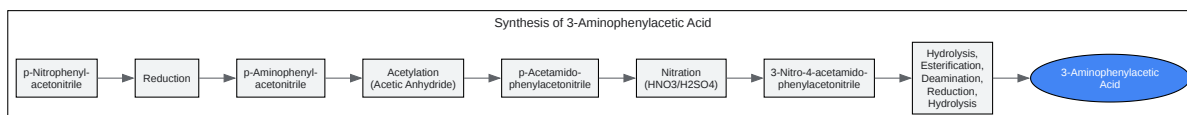
Methodology:

- **Sample Preparation:** Place a small, pre-weighed amount of **3-aminophenylacetic acid** (e.g., 25 mg) into a series of test tubes.

- **Solvent Addition:** To each tube, add a measured volume (e.g., 0.75 mL) of a different solvent (e.g., Water, DMSO, Methanol, 5% HCl, 5% NaOH) in small portions.
- **Observation:** After each addition, shake the tube vigorously. Observe whether the solid dissolves completely.
- **Classification:**
  - **Soluble in Water:** Indicates the presence of polar functional groups. The pH of the aqueous solution can be tested with litmus paper to confirm its acidic nature.
  - **Insoluble in Water, Soluble in 5% NaOH:** Strongly indicates an acidic compound (like a carboxylic acid).
  - **Insoluble in Water, Soluble in 5% HCl:** Strongly indicates a basic compound (due to the amino group).

## Synthesis Pathway

**3-Aminophenylacetic acid** can be synthesized through various routes. One common industrial method involves a multi-step process starting from p-nitrophenylacetonitrile. This pathway leverages reduction, acetylation, and nitration reactions to achieve the desired isomer.



[Click to download full resolution via product page](#)

**Caption:** Industrial Synthesis Route for **3-Aminophenylacetic Acid**.

## Biological and Pharmacological Context

While specific signaling pathways directly modulated by **3-aminophenylacetic acid** are not extensively documented, its structural motifs and those of its derivatives are of significant interest in medicinal chemistry.

- **Building Block for Bioactive Molecules:** 3-APAA is a key intermediate in the synthesis of pharmaceuticals.<sup>[1]</sup> Its isomers have been investigated for creating compounds with potential anti-inflammatory or analgesic effects.<sup>[3]</sup>
- **Peptide and PROTAC Synthesis:** The molecule is widely used in peptide synthesis to create non-natural peptides (pseudo-peptides) and peptidomimetics.<sup>[3][4]</sup> These structures can adopt specific conformations, making them valuable tools in studying protein folding and developing new biomaterials.<sup>[3]</sup> More recently, derivatives like 2-(3-(aminomethyl)phenyl)acetic acid are used as linkers in Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.
- **Structural Analogy to Neurotransmitters:** The structure of **3-aminophenylacetic acid** shares features with endogenous neurotransmitters. For example, it is an analog of  $\gamma$ -aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This similarity suggests that its derivatives could be explored for their potential to interact with GABA receptors or transporters.
- **Metabolic Relevance:** Phenylacetic acids are central metabolites in the bacterial degradation of aromatic compounds. While the specific metabolic fate of 3-APAA in humans is not well-defined, related compounds like 3-hydroxyphenylacetic acid are known metabolites derived from the microbial breakdown of dietary flavonoids in the gut.

## Acid-Base Equilibrium

The amphoteric nature of **3-aminophenylacetic acid** is fundamental to its behavior in biological systems. At physiological pH (~7.4), the carboxylic acid group ( $\text{pK}_a \approx 4.08$ ) will be deprotonated ( $\text{COO}^-$ ), while the amino group will be protonated ( $\text{NH}_3^+$ ), resulting in a zwitterionic form.

**Caption:** Ionization States of **3-Aminophenylacetic Acid**.

## Conclusion

**3-Aminophenylacetic acid** is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the synthesis of complex, biologically active molecules. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective application in research, drug development, and materials science. While its direct role in cell signaling remains an area for future exploration, its utility as a scaffold for creating novel therapeutics, from peptide mimetics to advanced protein degraders, is well-established and continues to grow.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Aminophenylacetic acid | 14338-36-4 [chemicalbook.com]
- 2. 3-Aminophenylacetic acid CAS#: 14338-36-4 [m.chemicalbook.com]
- 3. 3-Aminophenylacetic acid | 14338-36-4 | Benchchem [benchchem.com]
- 4. 3-アミノフェニル酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. 3-Aminophenylacetic acid, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 3-Aminophenylacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014233#physicochemical-properties-of-3-aminophenylacetic-acid>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)